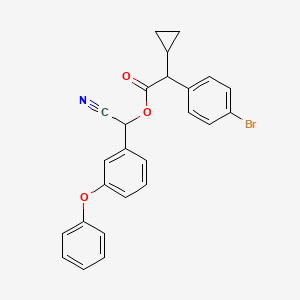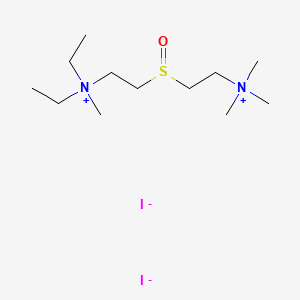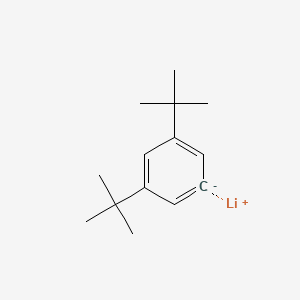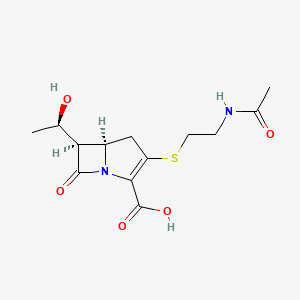
(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenylethanethioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide typically involves the reaction of 2-aminophenol with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies have shown promising results, indicating its potential for further development as a therapeutic compound.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
- (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
Compared to these similar compounds, (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide stands out due to its phenylethanethioamide group, which imparts unique chemical and biological properties. This structural difference allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63208-64-0 |
|---|---|
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(3-oxo-1,4-benzoxazin-4-yl)-N-phenylethanethioamide |
InChI |
InChI=1S/C16H14N2O2S/c19-16-11-20-14-9-5-4-8-13(14)18(16)10-15(21)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,21) |
InChI-Schlüssel |
WJKKBRLWGDOALU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)

![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
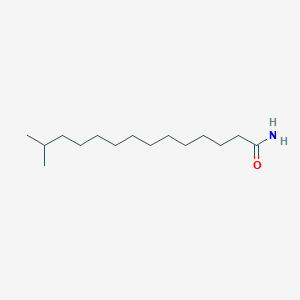
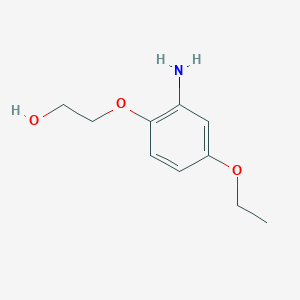
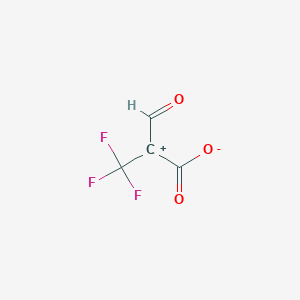
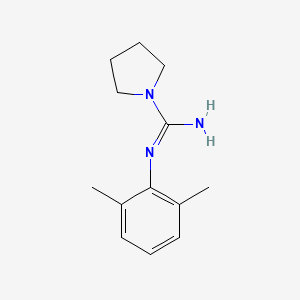
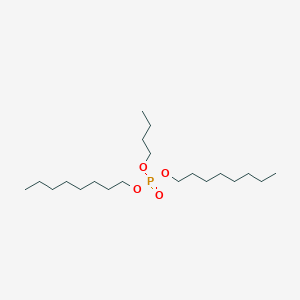
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)

